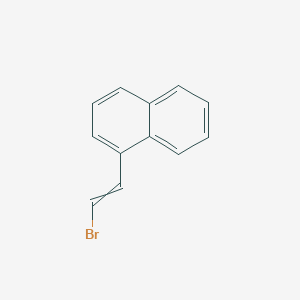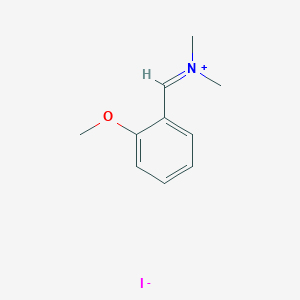
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound that features a methoxy group attached to a phenyl ring, with a dimethylmethaniminium group bonded to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 2-methoxyaniline with formaldehyde and methyl iodide. The reaction proceeds through the formation of an intermediate iminium ion, which is then methylated to yield the final product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethylmethaniminium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of (2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
相似化合物的比较
Similar Compounds
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium chloride
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium bromide
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium sulfate
Uniqueness
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall chemical properties. Compared to its chloride, bromide, and sulfate counterparts, the iodide variant may exhibit different behavior in chemical reactions and applications, making it a valuable compound for specific research and industrial purposes.
属性
CAS 编号 |
79865-91-1 |
|---|---|
分子式 |
C10H14INO |
分子量 |
291.13 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-6-4-5-7-10(9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
SNOAFBKIDYDIOW-UHFFFAOYSA-M |
规范 SMILES |
C[N+](=CC1=CC=CC=C1OC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



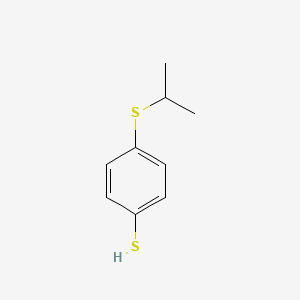
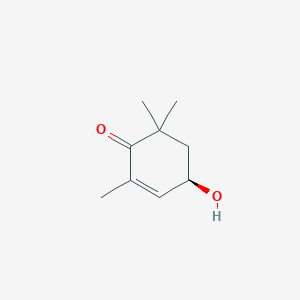
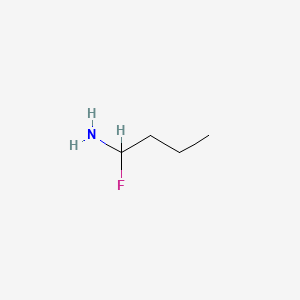

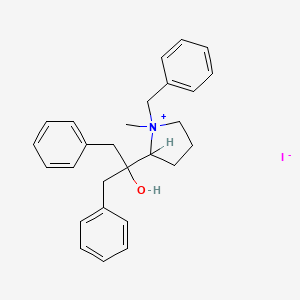
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
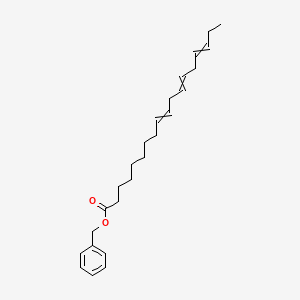
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
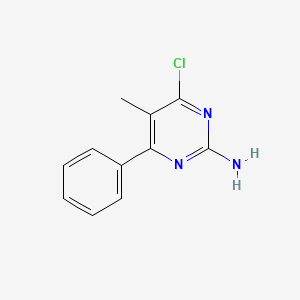
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)

![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
